molecular formula C20H19FO5 B2387174 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-50-4

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2387174
CAS No.: 300674-50-4
M. Wt: 358.365
InChI Key: ZYRWYGNSBVPSBE-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a methoxyethyl group, a fluorophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of expensive reagents, such as palladium catalysts, are crucial for cost-effective industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 5-[(4-ethoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • 2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
  • 2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO5/c1-13-19(20(22)24-10-9-23-2)17-11-16(7-8-18(17)26-13)25-12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRWYGNSBVPSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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